molecular formula C12H21NO2 B3003750 N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2361640-28-8

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B3003750
CAS No.: 2361640-28-8
M. Wt: 211.305
InChI Key: QHZDEAUGFRBDED-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy group and a dimethyl group, linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxy-5,5-dimethylcyclohexanone.

    Formation of Intermediate: The cyclohexanone derivative is then reacted with an appropriate alkylating agent to introduce the prop-2-enamide group.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 2,5,5-trimethylcyclohexanone, while reduction of the amide group may produce N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]amine.

Scientific Research Applications

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methyl-4-oxopentan-2-yl)prop-2-enamide]
  • tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate

Uniqueness

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a hydroxy group and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(15)13-8-9-7-12(2,3)6-5-10(9)14/h4,9-10,14H,1,5-8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZDEAUGFRBDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)CNC(=O)C=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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